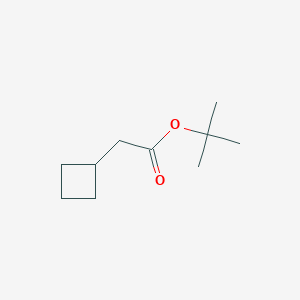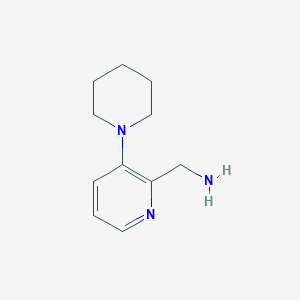
(3-Piperidin-1-ylpyridin-2-yl)methanamine
Descripción general
Descripción
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine is a complex organic compound with a unique structure that includes a bipyridine core
Métodos De Preparación
The synthesis of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the methylamine group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylamine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to streamline the process.
Análisis De Reacciones Químicas
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
Comparación Con Compuestos Similares
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine can be compared with other similar compounds such as:
3,4,5,6-Tetrahydro-2H-azepine: This compound shares a similar core structure but lacks the bipyridine moiety.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another related compound with a methoxy group, differing in its functional groups and reactivity.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a similar backbone but includes additional functional groups that alter its chemical properties.
The uniqueness of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine lies in its bipyridine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(3-piperidin-1-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
Clave InChI |
VUQUOSVEMIQZMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(N=CC=C2)CN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
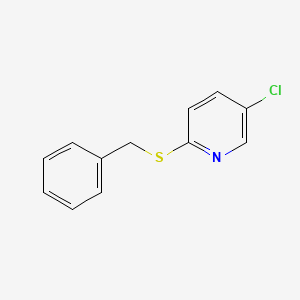
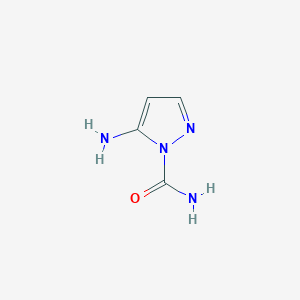
![2-Isopropyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8702400.png)
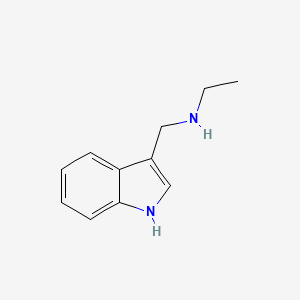
![Methyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8702402.png)
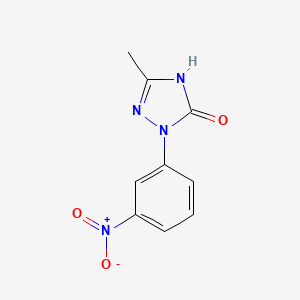
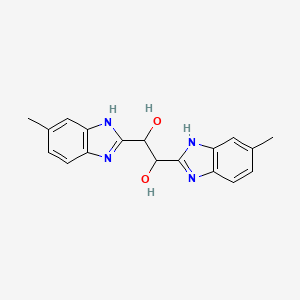
![3-[(Dibutylamino)methyl]phenol](/img/structure/B8702437.png)
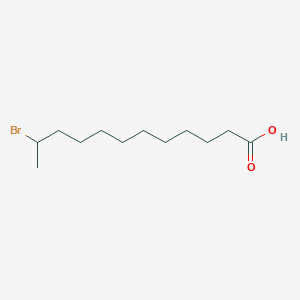
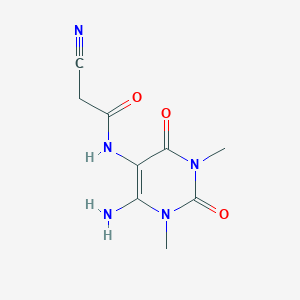
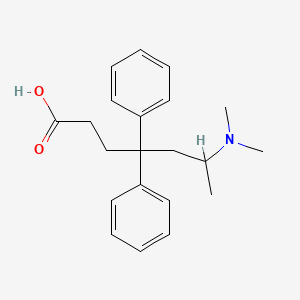
![Spiro[2.6]nonane-1-carboxylic Acid](/img/structure/B8702456.png)
